molecular formula C10H9ClO3 B1591944 2-(2-Acetylphenyl)-2-hydroxyacetyl chloride CAS No. 49845-69-4

2-(2-Acetylphenyl)-2-hydroxyacetyl chloride

Cat. No. B1591944
CAS RN: 49845-69-4
M. Wt: 212.63 g/mol
InChI Key: KZKKRAVNYHSDCG-UHFFFAOYSA-N
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Description

“2-(2-Acetylphenyl)-2-hydroxyacetyl chloride” is a chemical compound with the molecular formula C10H9ClO3 . It is a derivative of 2-Acetylphenol , which is a compound with a variety of applications in chemical biology, supramolecular chemistry, and biomedical applications .


Molecular Structure Analysis

The molecular structure of “2-(2-Acetylphenyl)-2-hydroxyacetyl chloride” is characterized by a molecular formula of C10H9ClO3 . This indicates the presence of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms in the molecule .

Scientific Research Applications

Green Route for Acylation

A study highlights a green chemistry approach for the acylation of resorcinol with acetic acid, using acetyl chloride as a conventional reagent. This method emphasizes the use of benign and non-polluting catalysts, aligning with principles of sustainable chemistry (Yadav & Joshi, 2002).

Catalysis and Synthesis

Another research focus is the development of catalysts for hydroxylation of aryl halides, including those that might structurally resemble 2-(2-Acetylphenyl)-2-hydroxyacetyl chloride. Such studies explore the efficiency and selectivity of catalysts in organic synthesis, contributing to advancements in pharmaceuticals and material science (Xia et al., 2016).

Advanced Oxidation Processes

Research into the advanced oxidation processes (AOPs) using peracetic acid and cobalt catalysis for the degradation of aromatic organic compounds provides insights into environmental applications of acetyl derivatives. This demonstrates the potential of acetyl chloride derivatives in pollutant degradation and environmental remediation (Kim et al., 2020).

Synthetic Applications

The synthetic utility of acetyl chloride in forming α-hydroxyacetophenones through transmetalation and Cu(I)-catalyzed reactions showcases its role in the synthesis of complex organic molecules. Such reactions are pivotal in the development of new pharmaceuticals and agrochemicals (McLaughlin et al., 2012).

Environmental Chemistry

Studies on the degradation of 2,4-dichlorophenoxyacetic acid by ionizing radiation underline the relevance of acetyl chloride derivatives in environmental chemistry, particularly in the breakdown of herbicides and potentially hazardous organic compounds (Zona et al., 2002).

properties

IUPAC Name

2-(2-acetylphenyl)-2-hydroxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)7-4-2-3-5-8(7)9(13)10(11)14/h2-5,9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKKRAVNYHSDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621032
Record name (2-Acetylphenyl)(hydroxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetylphenyl)-2-hydroxyacetyl chloride

CAS RN

49845-69-4
Record name (2-Acetylphenyl)(hydroxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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